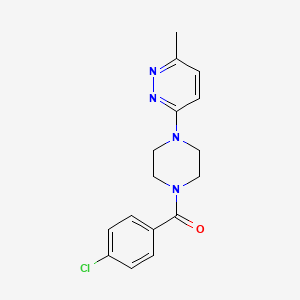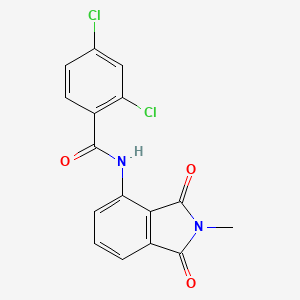
2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a phthalimide moiety attached to the benzamide structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mécanisme D'action
Target of Action
It’s known that many indole derivatives bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that result in various biological activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-methyl-1,3-dioxoisoindoline-4-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The carbonyl groups in the phthalimide moiety can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Oxidation: The methyl group on the phthalimide moiety can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzamides with various functional groups.
Reduction: Formation of hydroxyl derivatives of the phthalimide moiety.
Oxidation: Formation of carboxyl derivatives of the phthalimide moiety.
Applications De Recherche Scientifique
2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dichloro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide: Similar structure but with a different position of the phthalimide moiety.
2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-3-yl)benzamide: Similar structure but with a different position of the phthalimide moiety.
2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-6-yl)benzamide: Similar structure but with a different position of the phthalimide moiety.
Uniqueness
2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the position of the phthalimide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c1-20-15(22)10-3-2-4-12(13(10)16(20)23)19-14(21)9-6-5-8(17)7-11(9)18/h2-7H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHYLOJBTOMDEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

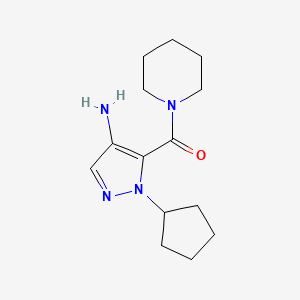
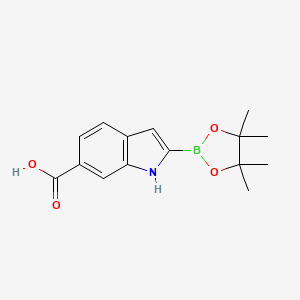
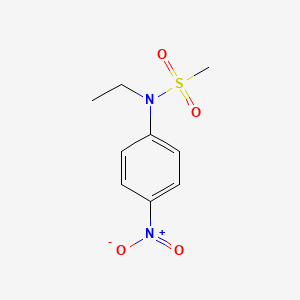
![7,7-Dimethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B3015587.png)
![1-ethyl-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3015588.png)
![3-chloro-2-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B3015592.png)

![2,7-bis(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015594.png)
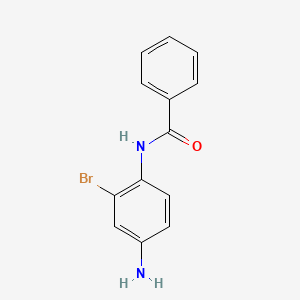
![4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether](/img/structure/B3015598.png)
![6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridazin-3-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3015601.png)
